Psammaplysin C

Description

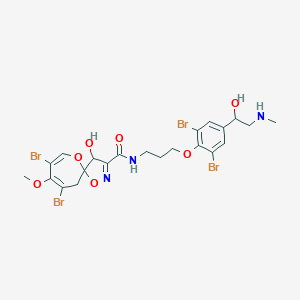

Structure

3D Structure

Properties

CAS No. |

142449-78-3 |

|---|---|

Molecular Formula |

C22H25Br4N3O7 |

Molecular Weight |

763.1 g/mol |

IUPAC Name |

7,9-dibromo-N-[3-[2,6-dibromo-4-[1-hydroxy-2-(methylamino)ethyl]phenoxy]propyl]-4-hydroxy-8-methoxy-1,11-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C22H25Br4N3O7/c1-27-9-16(30)11-6-12(23)19(13(24)7-11)34-5-3-4-28-21(32)17-20(31)22(36-29-17)8-14(25)18(33-2)15(26)10-35-22/h6-7,10,16,20,27,30-31H,3-5,8-9H2,1-2H3,(H,28,32) |

InChI Key |

KHWOJHLZIWAPIG-UHFFFAOYSA-N |

SMILES |

CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |

Canonical SMILES |

CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |

Synonyms |

psammaplysin C |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Psammaplysin C

Marine Organism Sources

Primary Source Organisms

Psammaplysin C was first identified in the marine sponge Druinella purpurea, which is also recognized by its synonym Psammaplysilla purpurea mdpi.comnih.govnih.govacs.org. This species has consistently been a significant source for the isolation of psammaplysin compounds mdpi.comnih.govnih.govnih.govresearchgate.net. Beyond D. purpurea, this compound and its related derivatives have also been isolated from other marine sponges, including species within the genus Aplysinella, such as Aplysinella rhax nih.govnih.gov and Aplysinella strongylata mdpi.comacs.org. The broader family of psammaplysin compounds is predominantly found in sponges belonging to the order Verongiida mdpi.comnih.govmdpi.comresearchgate.netnih.govvliz.bebeilstein-journals.orgchemrxiv.org.

Associated Marine Invertebrates

The psammaplysins and their structural relatives are primarily associated with marine sponges belonging to the order Verongiida mdpi.comnih.govmdpi.comresearchgate.netnih.govvliz.bebeilstein-journals.orgchemrxiv.org. This order is characterized by several families, including Aplysinellidae, Ernstillidae, Aplysinidae, Ianthellidae, and Pseudoceratinidae nih.govwikipedia.org. Key genera frequently cited as sources of psammaplysin derivatives include Aplysinella, Psammaplysilla (which encompasses Druinella), Pseudoceratina, and Subarea mdpi.commdpi.comnih.gov. These sessile marine invertebrates have evolved the capacity to produce a wide array of chemical compounds, likely for ecological purposes.

Geographical Distribution of Source Organisms

The marine sponges that serve as sources for this compound and its related compounds are distributed across various marine environments. Druinella purpurea (Psammaplysilla purpurea) has been collected from the Red Sea mdpi.comnih.govnih.gov, the Fiji Island Group in the South Pacific mdpi.comnih.gov, and Palau nih.govhawaii.edu. Collections from India have also identified this sponge in Mandapam (Tamil Nadu) and Okha (Gujarat) nih.govresearchgate.net. Species of the genus Aplysinella, such as Aplysinella rhax, have been found in Fiji nih.gov and the Great Barrier Reef (GBR), Palau, and Guam nih.gov. Aplysinella strongylata has been identified in Bali, Indonesia acs.orgvliz.be, while other Aplysinella species have been reported from Micronesia mdpi.com and the Red Sea nih.govvliz.be. In general, sponges of the order Verongiida are distributed throughout temperate and tropical marine regions nih.govresearchgate.net. Research efforts have particularly focused on regions with high biodiversity, such as the Central Indo-Pacific and Tropical Atlantic, with specific hotspots for natural product discovery including the Caribbean, GBR, the Red Sea, and the Okinawan coast nih.gov.

Table 1: Primary Source Organisms and Geographical Distribution of this compound

| Organism Name | Geographical Location(s) | Notes |

| Druinella purpurea (syn. Psammaplysilla purpurea) | Red Sea, Fiji Island Group (South Pacific), Palau, India (Mandapam, Okha) | Primary source of this compound mdpi.comnih.govnih.govacs.orgnih.govnih.govresearchgate.nethawaii.edu. |

| Aplysinella rhax | Fiji, Great Barrier Reef (GBR), Palau, Guam | Source of this compound and related compounds nih.govnih.gov. |

| Aplysinella strongylata | Bali, Indonesia | Source of psammaplysin derivatives mdpi.comacs.org. |

| Aplysinella species | Micronesia, Red Sea | Source of psammaplysin derivatives mdpi.comnih.govvliz.be. |

| Pseudoceratina species | Associated with psammaplysin derivatives mdpi.commdpi.comnih.gov | |

| Subarea species | Associated with psammaplysin derivatives mdpi.commdpi.comnih.gov |

Ecological Role and Defense Mechanisms

Marine sponges, being sessile organisms, rely on the production of secondary metabolites for their survival and defense within their ecological niche nih.gov. Psammaplysins and other bromotyrosine-derived alkaloids produced by sponges of the order Verongiida serve as a critical chemical defense mechanism nih.govresearchgate.netvliz.be. These compounds are believed to protect the sponges from predation by various marine animals and to deter the settlement of fouling organisms nih.govnih.govresearchgate.netvliz.be. The diverse biological activities exhibited by psammaplysins, including growth inhibitory, antimalarial, antifouling, antiviral, and immunosuppressive properties, highlight their significance in the ecological interactions and survival strategies of these marine invertebrates mdpi.comresearchgate.netnih.govresearchgate.net.

Structural Elucidation and Stereochemical Assignment of Psammaplysin C

Core Scaffold Analysis: The 1,6-Dioxa-2-azaspiro[4.6]undecane Backbone

The foundational structure of Psammaplysin C, like other members of the psammaplysin family, is the rare and unique 1,6-dioxa-2-azaspiro[4.6]undecane backbone. nih.govencyclopedia.pubmdpi.com This distinctive spirocyclic system is a hallmark of a class of bromotyrosine-derived alkaloids found predominantly in marine sponges of the order Verongiida. nih.gov The initial structural hypothesis for the psammaplysin family proposed a spiro[4.5]oxazadecane backbone. nih.gov However, this was later revised in 1985 by Scheuer's group to the correct spiro[4.6]dioxazundecane structure following detailed 2D ¹³C–¹³C connectivity analysis and single-crystal X-ray diffraction studies on an acetamide (B32628) acetate (B1210297) derivative of Psammaplysin A. nih.gov

The biosynthesis of this complex scaffold is believed to originate from the amino acid 3,5-dibromo-L-tyrosine. nih.gov A proposed biosynthetic pathway suggests the involvement of an oximino epoxide intermediate. A subsequent epoxide ring-opening could lead to ring enlargement, ultimately forming the characteristic 1,6-dioxa-2-azaspiro[4.6]undecane system of the psammaplysin family. nih.gov The absolute configuration for psammaplysins at the stereocenters C-6 and C-7 has been determined to be 6R, 7R, an assumption extended to all naturally occurring psammaplysins due to their shared biosynthetic origin and consistent negative optical rotation signs. nih.govmdpi.com

A critical component of the core backbone is the spirooxepinisoxazoline moiety. mdpi.comtubitak.gov.tr This intricate ring system is considered an essential element for the biological activity observed in psammaplysins. encyclopedia.pubtubitak.gov.tr It is a pentasubstituted structure that forms the spirocyclic core of the molecule. mdpi.com Compounds containing this moiety are reported under various names, including psammaplysins, ceratinamides, ceratinadins, and frondoplysins. mdpi.commdpi.comresearchgate.net

The unique spirocyclic fragment is often referred to as the Dihydrooxepine-Spiroisoxazoline (DOSI) motif. acs.orgresearchgate.net Psammaplysins are the largest class within the DOSI family of marine natural products. acs.org The dihydrooxepine portion of this motif is thought to be biosynthetically derived from the oxidation of dibromotyrosine, followed by a ring-opening event. acs.org The synthesis of the DOSI motif is a significant challenge in organic chemistry. acs.orgacs.org Successful strategies have involved key transformations such as a diastereoselective Henry reaction followed by cyclization to create the hydroxylated isoxazoline (B3343090) scaffold, and a regioselective Baeyer–Villiger oxidation to install the fully substituted dihydrooxepine ring. acs.orgresearchgate.netacs.org

Subunit Composition: Dibrominated Tyrosine-Derived Moieties

This compound is a brominated alkaloid derived from the amino acid tyrosine. nih.govnih.gov Its structure is a composite of two distinct dibrominated tyrosine-derived moieties linked together. nih.govtubitak.gov.trresearchgate.net

The first major component is the spirooxepinisoxazoline unit, also designated as subunit A. nih.govtubitak.gov.tr This subunit is chemically defined as 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxylic acid. nih.govtubitak.gov.tr In nature, this complex unit has not been found in isolation but is consistently associated with the moloka'iamine (B1243899) moiety through an amide linkage. nih.gov

The second key component is the moloka'iamine subunit, also known as subunit B. nih.govtubitak.gov.tr This is a 3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine unit. nih.govtubitak.gov.tr The moloka'iamine subunit is connected to the spirooxepinisoxazoline unit via a stable amide bond formed between the terminal amino group of the moloka'iamine and the carboxylic acid function (C-9) of the spirooxepinisoxazoline unit. nih.govmdpi.comtubitak.gov.tr

| Subunit Designation | Chemical Name | Key Features |

|---|---|---|

| Subunit A | 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxylic acid | Forms the core spirooxepinisoxazoline structure; contains two bromine atoms. nih.govtubitak.gov.tr |

| Subunit B | 3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine (Moloka'iamine) | Dibrominated tyrosine-derived side chain; provides the terminal amine for linkage. nih.govtubitak.gov.tr |

Distinguishing Structural Features of this compound

This compound was first isolated from the marine sponge Druinella purpurea (also referred to as Psammaplysilla purpurea). mdpi.comnih.gov While sharing the fundamental psammaplysin architecture, it possesses specific modifications that differentiate it from its analogues. Compared to Psammaplysin A, this compound is notable for being the first N-methylated derivative identified in the psammaplysin series. nih.gov Its structure is reported to be identical to that of Psammaplysin B, with the exception of the substitution pattern on the terminal amine. mdpi.com This N-methylation represents a key structural variation within this class of cytotoxic marine metabolites. nih.govuni-muenchen.de

| Compound | Distinguishing Feature | Reference |

|---|---|---|

| Psammaplysin A | Base structure with a primary terminal amine. | nih.gov |

| Psammaplysin B | Features a hydroxyl group at C-19. | mdpi.com |

| This compound | First identified N-methylated derivative in the series. | nih.gov |

N-Methylation Status

This compound is distinguished as the first N-methylated derivative identified within the psammaplysin series. nih.gov This N-methylation occurs on the terminal amine of the moloka'iamine side chain.

Structural Comparison to Related Psammaplysins (e.g., Psammaplysin A, B, D, E, F, H)

The psammaplysin family exhibits considerable structural diversity, primarily arising from variations in the substitution at the terminal amine and other positions.

Psammaplysin A possesses a primary terminal amine. nih.gov

Psammaplysin B features a hydroxyl group at C-19. nih.gov

Psammaplysin D is characterized by the presence of an isopentadecanoyl group attached to the terminal amine via an amide bond and a hydroxyl group at C-19. nih.gov

Psammaplysin E contains a unique cyclopentene-dione moiety linked to the terminal amine. nih.gov

Psammaplysin F is another N-methylated analogue. nih.gov

Psammaplysin H is notable for its N-trimethyl substitution, making it the first quaternary psammaplysin analogue. nih.gov

Table 1: Structural Comparison of Selected Psammaplysins

| Compound | Key Structural Feature | Reference |

|---|---|---|

| Psammaplysin A | Primary terminal amine | nih.gov |

| This compound | N-methylated terminal amine | nih.gov |

| Psammaplysin D | N-isopentadecanoyl group, C-19 hydroxyl | nih.gov |

| Psammaplysin E | N-cyclopentene-dione moiety | nih.gov |

| Psammaplysin F | N-methylated terminal amine | nih.gov |

| Psammaplysin H | N-trimethylated (quaternary amine) | nih.gov |

Absolute Configuration Determination

The determination of the absolute stereochemistry of the psammaplysins was a significant undertaking that took several decades to resolve fully.

Assignment of C-6 and C-7 Stereochemistry (6R, 7R)

Through extensive research, the absolute configuration of the stereogenic centers at C-6 and C-7 in psammaplysin A was definitively established as (6R, 7R). nih.govmdpi.comresearchgate.net Given that all naturally occurring psammaplysins, including this compound, exhibit a negative sign of optical rotation, it is presumed that they share the same biosynthetic pathway and thus possess the same (6R, 7R) absolute configuration. nih.govmdpi.com

Methodologies for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD), NMR Analysis of MPA Esters, X-ray Crystallography)

Several advanced analytical techniques were instrumental in assigning the absolute configuration of the psammaplysins.

Electronic Circular Dichroism (ECD): The absolute configuration of psammaplysin A was determined by comparing experimental ECD data with calculated ECD data. mdpi.comresearchgate.netnih.gov The ECD spectrum of psammaplysin F, an N-methylated analogue similar to this compound, closely matched that of psammaplysin A, supporting the (6R, 7R) assignment for these related compounds. griffith.edu.aunih.gov

NMR Analysis of MPA Esters: NMR analysis of Mosher's acid (MPA) esters prepared from the acetamide derivative of psammaplysin A was also employed to help elucidate the stereochemistry. mdpi.comresearchgate.netnih.gov

X-ray Crystallography: While initial X-ray diffraction studies on psammaplysin A acetamide acetate were crucial in revising the core skeleton from a spiro[4.5]oxazadecane to a spiro[4.6]dioxazundecane, the quality of the crystals was not sufficient to determine the absolute configuration at that time. acs.orgnih.gov

Chemical Synthesis and Analog Generation of Psammaplysin C

Total Synthesis Approaches to the Psammaplysin Core

The synthesis of the complex psammaplysin core structure, characterized by its unique dihydrooxepine-spiroisoxazoline (DOSI) motif, represents a significant challenge in organic chemistry. thieme-connect.comacs.org The development of synthetic routes to this core is crucial for creating analogs and conducting further biological studies. Strategies have primarily focused on the efficient construction of the fused 5/7 spirocyclic ring system. thieme-connect.com These approaches often diverge in their methods for assembling the key isoxazoline (B3343090) and seven-membered oxepine rings.

Strategies for the Dihydrooxepine-Spiroisoxazoline (DOSI) Moiety

The DOSI moiety is the signature architectural feature of the psammaplysin family. acs.orgnih.gov Its construction requires precise control over stereochemistry and regiochemistry. Two prominent strategies have emerged: a sequence involving a diastereoselective Henry reaction followed by a ring expansion, and a convergent approach using a 1,3-dipolar cycloaddition. thieme-connect.comnih.gov

Diastereoselective Henry Reaction and Cyclization Sequences

One successful strategy for assembling the spiroisoxazoline component utilizes a diastereoselective Henry (nitro-aldol) reaction followed by a cyclization sequence. acs.orgnih.govchemrxiv.orgresearchgate.net This method allows for the simultaneous installation of the C7 hydroxy group and the isoxazoline scaffold in a single, highly controlled step. acs.orgresearchgate.net

In a key example, the synthesis begins with commercially available 2-hydroxymethylenecyclohexanone. acs.org A subsequent bromination and reaction with ethyl nitroacetate (B1208598) in the presence of a base generates a nitronate intermediate. rsc.org This intermediate undergoes a diastereoselective Henry reaction and O-alkylation sequence. acs.org Performing the reaction in acetonitrile (B52724) at -25 °C is critical for achieving high diastereoselectivity, yielding the desired C7 hydroxylated spirocyclic isoxazoline precursor. acs.org This approach proved more effective than earlier attempts that relied on nitrile oxide cycloadditions, which faced challenges with ring-opening of the isoxazoline. acs.org

| Key Transformation: Henry Reaction/Cyclization | |

| Starting Material | 2-bromomethylenecyclohexanone derivative and ethyl nitroacetate rsc.org |

| Key Reaction | Diastereoselective Henry Reaction / O-alkylation acs.org |

| Critical Conditions | Acetonitrile (MeCN), -25 °C acs.org |

| Product | C7-hydroxylated spirocyclic nitronate acs.org |

| Advantage | Simultaneous installation of C7 hydroxyl group and isoxazoline scaffold in one step with high diastereoselectivity. acs.orgnih.gov |

Regioselective Baeyer-Villiger Ring Expansion

Following the formation of the spirocyclic ketone, a regioselective Baeyer-Villiger oxidation is employed to construct the seven-membered dihydrooxepine ring. nih.govchemrxiv.orgresearchgate.net This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. rsc.org

In the synthesis of the psammaplysin core, the spirocyclic ketone intermediate is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction proceeds with excellent regioselectivity, furnishing the desired lactone in high yield. acs.orgresearchgate.net This method is advantageous as it avoids the risk of an oxepine-arene oxide rearrangement, a problematic side reaction observed in other approaches. nih.govchemrxiv.orgresearchgate.net The resulting lactone serves as a key intermediate that is further elaborated to form the fully substituted dihydrooxepine ring of the DOSI core. acs.org

| Key Transformation: Baeyer-Villiger Oxidation | |

| Substrate | Spirocyclic ketone with a protected C7 hydroxy group acs.orgrsc.org |

| Reagent | meta-chloroperoxybenzoic acid (m-CPBA) rsc.org |

| Product | Seven-membered lactone acs.orgrsc.org |

| Yield | 87% over two steps (protection and oxidation) acs.orgresearchgate.net |

| Key Feature | High regioselectivity, avoiding unwanted rearrangements. acs.orgnih.gov |

1,3-Dipole Cycloaddition Approaches (e.g., Nitrile Oxide Cycloaddition)

An alternative and more convergent strategy for constructing the DOSI core involves a 1,3-dipolar cycloaddition. thieme-connect.comelsevierpure.com This approach centers on the reaction between an in situ-generated nitrile oxide and a seven-membered dipolarophile to form the spiroisoxazoline ring system directly onto a pre-formed seven-membered ring. nih.govacs.orgx-mol.net

This strategy has been successfully applied to the total synthesis of several psammaplysin family members. nih.gov A key step in this route is the carefully orchestrated cycloaddition between a nitrile oxide and an unusual seven-membered enediol diether, which acts as the dipolarophile. nih.govacs.org This reaction directly forges the key 5/7-spiroisoxazoline-oxepine core. thieme-connect.comelsevierpure.com While powerful, early explorations of this pathway sometimes faced challenges, which were later overcome through refined synthetic designs. thieme-connect.com This approach has also enabled the first asymmetric synthesis of a psammaplysin member through the kinetic resolution of a late-stage intermediate. nih.govacs.org

Construction of the Seven-Membered Ring System

The formation of the seven-membered oxepane (B1206615) ring is a critical and challenging aspect of the synthesis of the psammaplysin core. nih.gov As outlined previously, the most successful method to date for installing this feature within the DOSI framework is the Baeyer-Villiger ring expansion. nih.govresearchgate.net

This transformation begins with a six-membered spirocyclic ketone, which is itself constructed via the diastereoselective Henry reaction. acs.orgresearchgate.net The Baeyer-Villiger oxidation selectively inserts an oxygen atom into the carbocyclic ring to expand it, forming a seven-membered lactone. acs.orgrsc.org This step is highly regioselective, a crucial factor for ensuring the correct connectivity of the final dihydrooxepine ring. chemrxiv.orgresearchgate.net The resulting lactone is then converted through several subsequent steps, including the formation of a ketene (B1206846) acetal (B89532) phosphate (B84403) and reduction, to yield the fully substituted dihydrooxepine moiety characteristic of the psammaplysin family. acs.orgnih.gov This strategic ring expansion is a cornerstone of the synthesis, providing an efficient pathway to the complex seven-membered ether. nih.gov

Late-Stage Attachment of Side Chains

A key feature of an efficient and flexible total synthesis is the attachment of complex side chains at a late stage. nih.govbeilstein-journals.org This modularity allows for the synthesis of various natural product family members and the generation of novel analogs for structure-activity relationship studies. nih.gov

Semisynthesis and Analog Library Generation

The unique structural features and significant biological activities of psammaplysins have spurred efforts to generate analogs through semisynthesis. These approaches leverage the natural product scaffold, isolated from marine sponges, to create libraries of related compounds for structure-activity relationship (SAR) studies and the development of derivatives with improved therapeutic potential.

Parallel Solution-Phase Semisynthesis Strategies

To efficiently explore the chemical space around the psammaplysin core, researchers have employed semisynthetic strategies to generate libraries of analogs. While the literature does not extensively detail "parallel solution-phase" methodologies specifically for Psammaplysin C, the systematic preparation of a series of derivatives from a common precursor like Psammaplysin F is indicative of such an approach. For instance, a library of psammaplysin F semisynthetic derivatives, including various urea (B33335) and amide analogs, was prepared to investigate their effects on cancer cell metabolism and cell cycle distribution. nih.gov This strategy allows for the rapid creation of multiple related compounds by treating the parent molecule with a diverse set of reagents in a systematic fashion, facilitating the exploration of structure-activity relationships.

Structural Modifications for Enhanced Biological Activities

Structural modifications of the psammaplysin skeleton have been a key strategy to enhance biological activities and probe the pharmacophore of the molecule. SAR studies have revealed that specific functionalities are crucial for potency.

Key findings from these studies include:

N-Methylation: The addition of a terminal N-methyl group, as seen in psammaplysin F, has been shown to enhance antimalarial activity. nih.gov However, excessive N-methylation can lead to high lipophilicity, which may decrease activity, as observed in ceratinadin F. nih.gov

Terminal Amine Group: The terminal amine at position C-20 is considered important for the antibacterial activity of psammaplysin F. acs.org

Urea Moiety: The presence of a urea functional group, as in psammaplysin Z, has been identified as an important contributor to its biological activity. researchgate.net

Side Chain Lipophilicity: The lipophilicity of the side chain can impact cytotoxicity. For example, psammaplysin D, which possesses a long isopentadecanoyl residue, was found to be inactive, possibly due to its high lipophilicity. researchgate.net

These studies underscore the importance of subtle structural changes in modulating the biological profile of psammaplysin derivatives, guiding the design of new analogs with improved potency and selectivity.

Derivatization at Specific Functional Groups (e.g., Urea, Amide, N-methyl)

Targeted derivatization of specific functional groups on the psammaplysin scaffold has been a fruitful approach for generating analogs. This compound itself is notable as the first N-methylated derivative identified in the psammaplysin series. nih.gov Building on this, further modifications have been explored:

Urea Analogs: Semisynthetic derivatives of psammaplysin F have been created incorporating various urea moieties. nih.gov The urea functional group is known for its conformational rigidity and ability to act as a hydrogen bond donor and acceptor, properties that can be exploited in drug design. nih.gov

Amide Analogs: The terminal amine of the psammaplysin core has been acylated to form a range of amide derivatives. nih.gov This modification allows for the introduction of diverse substituents to probe interactions with biological targets.

N-methyl Derivatives: The presence of an N-methyl group in this compound distinguishes it from Psammaplysin A. This modification can influence a compound's lipophilicity, metabolic stability, and binding affinity.

The table below summarizes some of the key structural modifications made to the psammaplysin scaffold.

| Parent Compound | Modification Site | Functional Group Added | Resulting Analog Type | Reference |

| Psammaplysin F | Terminal Amine | Isocyanates | Urea | nih.gov |

| Psammaplysin F | Terminal Amine | Acyl Chlorides/Carboxylic Acids | Amide | nih.gov |

| Psammaplysin A | Terminal Amine | Methyl Group | N-methyl (this compound) | nih.gov |

Challenges and Advancements in Synthetic Routes

The total synthesis of psammaplysins, including this compound, presents significant challenges due to their complex and unique molecular architecture. The central difficulty lies in the construction of the 1,6-dioxa-2-azaspiro[4.6]undecane core, also described as a 5/7-spiroisoxazoline-oxepine motif. elsevierpure.comchemrxiv.org

Key Synthetic Challenges:

Spirocyclic Core Construction: Assembling the intricate spiroisoxazoline-oxepine ring system is a primary hurdle for synthetic chemists. elsevierpure.com

Oxepine Ring Stability: The seven-membered oxepine ring is prone to a competing oxepine-arene oxide rearrangement, which can lead to undesired aromatic byproducts and complicate the synthetic route. acs.orgresearchgate.net

Stereocontrol: Establishing the correct absolute configuration at the C-6 and C-7 stereocenters is a critical aspect of the synthesis. x-mol.net

Functionalization: The late-stage introduction and manipulation of sensitive functional groups on the fully elaborated core require careful strategic planning. chemrxiv.org

Despite these difficulties, significant advancements in synthetic methodology have enabled the total synthesis of several members of the psammaplysin family.

Notable Synthetic Advancements:

1,3-Dipolar Cycloaddition: A key strategy for constructing the spiroisoxazoline ring involves an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide. elsevierpure.comchemrxiv.orgresearchgate.net Smith and Morrow successfully utilized a [3+2] cycloaddition between an in situ generated nitrile oxide and a novel seven-membered enediol diether to access the core structure, leading to the total synthesis of psammaplysins A, M, O, Q, and ceratinamide A. chemrxiv.orgx-mol.netnih.gov

Henry Reaction/Cyclization: The Magauer group developed an alternative approach that avoids the challenges of a nitrile oxide cycloaddition. Their strategy features a diastereoselective Henry reaction followed by a cyclization sequence to access the C7-hydroxylated isoxazoline scaffold in a single step. acs.orgresearchgate.netnih.gov

Baeyer-Villiger Oxidation: To construct the seven-membered oxepine ring and circumvent the risk of the oxepine-arene oxide rearrangement, a regioselective Baeyer-Villiger ring expansion of a six-membered ketone precursor proved to be a highly effective method. acs.orgresearchgate.netnih.gov This strategy was central to the first racemic total synthesis of psammaplysin A. acs.orgnih.gov

Asymmetric Synthesis: The first asymmetric synthesis of (−)-psammaplysin A was achieved through the kinetic resolution of a late-stage intermediate, which also served to confirm the natural product's absolute configuration. x-mol.netnih.gov

These innovative strategies have not only provided access to these complex natural products for further biological study but have also expanded the toolbox of modern synthetic organic chemistry. nih.gov

Biological Activities and Mechanistic Studies of Psammaplysin C

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Psammaplysins are recognized for their potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. This activity is often attributed to the spirooxepinisoxazoline ring system, which appears to be a crucial structural requirement for cytotoxicity researchgate.net.

Psammaplysin C (3) has been specifically reported to inhibit the growth of the human colon tumor cell line HCT-116 nih.govresearchgate.netmdpi.com. Studies indicate that this compound exhibits cytotoxic activity against HCT-116 cells nih.gov. Alongside this compound, other psammaplysin derivatives, such as Psammaplysin A and Psammaplysin B, have also demonstrated growth-inhibitory effects on HCT-116 cells nih.govmdpi.com. Psammaceratin A and Psammaplysin A have shown significant growth inhibition of HCT-116 cells, with IC50 values down to 3.1 μM researchgate.net. Psammaplysin A and Psammaplysin E have also been noted for their activity against HCT-116, with Psammaplysin A showing an IC50 of 5.1 μM and Psammaplysin E showing 3.7 μM nih.gov.

Beyond colon cancer cell lines, psammaplysin derivatives have shown activity against a wide range of other human cancer cell lines.

Psammaplysin E is noted as a potent growth inhibitor for several cell lines, including KB (human oral, epidermoid carcinoma), LoVo (human colon, adenocarcinoma), HCT-15 (colon cancer), PC-3 (prostate cancer), ACHN (renal cancer), MDA-MB-231 (breast cancer), NUGC-3 (stomach cancer), and NCI-H23 (lung cancer) nih.govmdpi.com.

Psammaplysin D has been reported to inhibit the growth of HCT-15, PC-3, ACHN, MDA-MB-231, NUGC-3, and NCI-H23 cell lines nih.govresearchgate.netmdpi.com.

Psammaplysin A has demonstrated growth inhibition against HCT-116, HCT-15, PC-3, ACHN, MDA-MB-231, NUGC-3, NCI-H23, and Hela (cervical) cell lines nih.govmdpi.com.

Psammaplysin B has also shown inhibitory effects on HCT-116, HCT-15, PC-3, ACHN, MDA-MB-231, NUGC-3, and NCI-H23 cell lines nih.govmdpi.com.

Psammaplysins X and 19-hydroxypsammaplysin X inhibit HCT-15, PC-3, ACHN, MDA-MB-231, NUGC-3, and NCI-H23 cell lines nih.gov.

Psammaplysins Z and 19-hydroxypsammaplysin Z have been shown to inhibit MDA-MB-231 and HeLa cell lines nih.gov.

Psammaceratin A inhibits MDA-MB-231, HeLa, and HCT116 cell lines nih.gov.

Psammaplysins A and B were found to be less active against MDA-MB-231 and HeLa cells, with IC50 values ranging from 13.2 to 22.2 μM nih.gov.

Psammaplysin E displayed potent activity against MDA-MB-231 (IC50 = 0.29 μM) and HeLa cells (IC50 = 2.1 μM), while Psammaplysin A showed IC50 values of 3.9 μM and 8.5 μM against these cell lines, respectively nih.gov.

Psammaplysins X, Y, and 19-hydroxypsammaplysin X exhibited potent cytotoxicity against six cancer cell lines, with GI50 values as low as 0.8 μM nih.gov.

Ceratinadin G demonstrated moderate cytotoxic activity against L1210 murine leukemia cells (IC50 = 4.7 μM) and KB epidermoid carcinoma cells (IC50 = 15.1 μM) beilstein-journals.org.

Table 1: Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | Activity/Value | Reference(s) |

| This compound (3) | HCT-116 | Inhibits growth | nih.govresearchgate.netmdpi.com |

| This compound (3) | HCT-116 | Cytotoxic | nih.gov |

| Psammaplysin A (1) | HCT-116 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | HCT-116 | Growth inhibitor | nih.govmdpi.com |

| Psammaceratin A (1) | HCT-116 | Down to 3.1 μM | researchgate.net |

| Psammaplysin A (2) | HCT-116 | 5.1 μM | researchgate.net |

| Psammaplysin A (3) | HCT-116 | 5.1 μM | nih.gov |

| Psammaplysin E (4) | HCT-116 | 3.7 μM | nih.gov |

| Psammaplysins A–C | HCT-116 | Cytotoxic | nih.gov |

| Psammaplysin E (5) | KB | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | LoVo | Cytotoxic (5.0 μg/mL) | nih.gov |

| Psammaplysin E (5) | LoVo | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | HCT-15 | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | PC-3 | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | ACHN | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | MDA-MB-231 | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | NUGC-3 | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin E (5) | NCI-H23 | Potent inhibitor | nih.govmdpi.com |

| Psammaplysin D (4) | HCT-15 | Inhibits growth | nih.govresearchgate.netmdpi.com |

| Psammaplysin D (4) | PC-3 | Inhibits growth | nih.govresearchgate.netmdpi.com |

| Psammaplysin D (4) | ACHN | Inhibits growth | nih.govresearchgate.netmdpi.com |

| Psammaplysin D (4) | MDA-MB-231 | Inhibits growth | nih.govresearchgate.netmdpi.com |

| Psammaplysin D (4) | NUGC-3 | Inhibits growth | nih.govresearchgate.netmdpi.com |

| Psammaplysin D (4) | NCI-H23 | Inhibits growth | nih.govresearchgate.netmdpi.com |

| Psammaplysin A (1) | HCT-15 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin A (1) | PC-3 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin A (1) | ACHN | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin A (1) | MDA-MB-231 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin A (1) | NUGC-3 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin A (1) | NCI-H23 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin A (1) | Hela | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | HCT-15 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | PC-3 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | ACHN | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | MDA-MB-231 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | NUGC-3 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysin B (2) | NCI-H23 | Growth inhibitor | nih.govmdpi.com |

| Psammaplysins X (35), 19-hydroxypsammaplysin X (36) | HCT-15, PC-3, ACHN, MDA-MB-231, NUGC-3, NCI-H23 | Inhibit growth | nih.gov |

| Psammaplysins Z (38), 19-hydroxypsammaplysin Z (39) | MDA-MB-231, HeLa | Inhibit growth | nih.gov |

| Psammaceratin A (44) | MDA-MB-231, HeLa, HCT116 | Inhibit growth | nih.gov |

| Psammaplysins A (1), 2 | MDA-MB-231, HeLa | IC50 13.2–22.2 μM | nih.gov |

| Psammaplysin E (4) | MDA-MB-231 | IC50 0.29 μM | nih.gov |

| Psammaplysin E (4) | HeLa | IC50 2.1 μM | nih.gov |

| Psammaplysin A (3) | MDA-MB-231 | IC50 3.9 μM | nih.gov |

| Psammaplysin A (3) | HeLa | IC50 8.5 μM | nih.gov |

| Psammaplysins A, E | MDA-MB-231, HeLa | IC50 down to 0.29 μM | nih.gov |

| Psammaplysins X, Y, 19-hydroxypsammaplysin X | Six cancer cell lines | GI50 down to 0.8 μM | nih.gov |

| Psammaplysin analogues (5,6,8−11) | Several cancer cell lines | Variable cytotoxicity | researchgate.net |

| Psammaplysin D (7) | Several cancer cell lines | Lacked activity (GI50 >10μM) | researchgate.net |

| Psammaplysin A (2) | HeLa | Down to 3.1 μM | researchgate.net |

| Psammaplysin A (2) | MDA-MB-231 | Down to 3.1 μM | researchgate.net |

| Ceratinadin G (1) | L1210 | IC50 = 4.7 μM | beilstein-journals.org |

| Ceratinadin G (1) | KB | IC50 = 15.1 μM | beilstein-journals.org |

| Ceratinine H (58) | HeLa | IC50 = 2.56 μM | researchgate.net |

| Psammaplysin E (59) | HeLa | IC50 = 2.19 μM | researchgate.net |

| Psammaplysin E (59) | MDA-MB-231 | IC50 = 0.31 μM (antimigratory) | researchgate.net |

Psammaplysins have also demonstrated significant anti-invasion and antimigratory properties. Psammaplysin E, in particular, has been shown to possess potent antimigratory effects against MDA-MB-231 and HeLa cells nih.govmdpi.com. Studies reported IC50 values of 2.19 μM and 0.31 μM for the antimigratory activity of Psammaplysin E against HeLa and MDA-MB-231 cells, respectively nih.gov. Furthermore, Ceratinine H and Psammaplysin E exhibited antiproliferative activity against HeLa cells, with Psammaplysin E also displaying high antimigratory activity against MDA-MB-231 cells researchgate.net. Dibrominated alkaloids isolated from Pseudoceratina arabica were evaluated for their antimigratory activity against the highly metastatic triple-negative breast cancer cell line MDA-MB-231, with most compounds showing inhibitory effects researchgate.net.

Antimalarial Efficacy

The psammaplysin family is also recognized for its potent antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria nih.govresearchgate.netbeilstein-journals.org.

Several psammaplysin derivatives have shown significant activity against various strains of Plasmodium falciparum.

Psammaplysin F has demonstrated efficacy against chloroquine-sensitive (3D7) and Dd2 strains, with IC50 values of 0.87 μM and 1.4 μM, respectively nih.govmdpi.com. It also exhibits activity against drug-resistant (K1) and drug-sensitive (FCR3) strains, with IC50 values of 3.77 μg/mL and 2.45 μg/mL, respectively nih.govsemanticscholar.org.

Psammaplysin H has shown potent antiplasmodial activity against the 3D7 strain with an IC50 value of 0.41 μM and a high selectivity index (>97%) nih.govnih.gov.

19-Hydroxypsammaplysin E displayed moderate antimalarial activity against the 3D7 strain with an IC50 value of 6.4 μM nih.gov.

Psammaplysin G has been reported to inhibit the Dd2 strain of P. falciparum with 98% inhibition at 40 μM nih.govmdpi.com.

Ceratinadin E exhibited antimalarial activities against both K1 and FCR3 strains with IC50 values of 1.03 μg/mL and 0.77 μg/mL, respectively, and showed better selectivity indices than Psammaplysin F nih.gov. Ceratinadin F showed weak activity against the K1 strain nih.gov.

Antiviral Properties

Anti-HIV Activity

Research into the anti-HIV activities of psammaplysin derivatives has primarily focused on compounds other than this compound. For instance, Psammaplysin D has demonstrated antiviral activity against HIV-1, showing 51% inhibition at a concentration of 0.1 µg/mL encyclopedia.pubmdpi.comacs.org. While the broader psammaplysin family is noted for possessing antiviral properties encyclopedia.pubnih.govresearchgate.net, specific studies detailing the anti-HIV activity of this compound were not identified in the reviewed literature.

Antibacterial Potency

The psammaplysin class of compounds has shown promise in combating bacterial infections, with several derivatives exhibiting activity against Gram-positive bacteria.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))

While other psammaplysins, such as Psammaplysins A, B, F, and H, have been reported to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), specific Minimum Inhibitory Concentration (MIC) data for this compound against these pathogens were not found in the literature. For example, Psammaplysins F and H have shown MIC values in the range of 40-80 µM against MRSA strains researchgate.netnih.gov. This compound has primarily been documented for its cytotoxic effects on human cell lines, rather than direct antibacterial potency against specific strains like S. aureus or MRSA encyclopedia.pubmdpi.comacs.orgnih.gov.

Proposed Mechanisms of Antibacterial Action

Specific mechanisms of antibacterial action for this compound have not been elucidated in the reviewed literature. However, studies on related psammaplysin compounds suggest potential modes of action. Psammaplysin F has been observed to increase bacterial membrane permeability nih.gov, while Psammaplin A, another marine-derived compound, is known to inhibit bacterial DNA gyrase and arrest bacterial DNA synthesis acs.orgspandidos-publications.com.

Enzyme Inhibition Activities

The psammaplysin family has been investigated for its potential to inhibit various enzymes, with some derivatives showing significant activity.

Protein Tyrosine Phosphatase Inhibition

While some psammaplysin derivatives, such as Frondoplysins A and B, have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) nih.govresearchgate.net, and the broader psammaplysin class is noted for protein tyrosine phosphatase inhibition encyclopedia.pubnih.govresearchgate.net, specific studies detailing the inhibition of protein tyrosine phosphatases by this compound were not found in the reviewed literature.

Carbonic Anhydrase Inhibition

Research into carbonic anhydrase inhibition has predominantly focused on a related compound, Psammaplin C , not this compound. Psammaplin C has demonstrated significant inhibitory activity against human carbonic anhydrase XII (hCA XII), exhibiting a Ki value of 0.79 nM and good isoform selectivity nih.govunifi.itnih.gov. Based on the available literature, this compound has not been reported to inhibit carbonic anhydrase.

Mycothiol-S-conjugate Amidase Inhibition

Specific research detailing the inhibition of mycothiol-S-conjugate amidase by this compound was not identified in the reviewed literature. While Psammaplysins A and B have been reported to inhibit this enzyme from Mycobacterium tuberculosis in fluorescence-detected assays researchgate.netresearchgate.nettubitak.gov.tr, direct studies focusing on this compound's activity against this target are absent in the provided sources.

Evaluation of Histone Deacetylase (HDAC) Inhibition

The literature reviewed did not provide specific findings regarding the evaluation of this compound's histone deacetylase (HDAC) inhibitory activity. Psammaplin A, a related compound from the psammaplysin family, has been extensively studied and identified as a potent and isoform-selective HDAC inhibitor, particularly for HDAC1 nih.govacs.orgresearchgate.netresearchgate.netbeilstein-journals.orgnih.govmdpi.com. However, direct data for this compound in this context is not available in the provided search results.

Immunosuppressive Activity

Specific research on the immunosuppressive activity of this compound was not found in the reviewed sources. While the broader psammaplysin class has been associated with immunosuppressive effects researchgate.netnih.gov, Psammaplysin E has been specifically noted to exhibit moderate immunosuppressive activity uni-muenchen.demdpi.commdpi.com. No direct reports on this compound's immunosuppressive capabilities were identified.

Antioxidant Effects

This compound has been reported to possess antioxidant activity encyclopedia.pub. While this indicates a potential role in combating oxidative stress, the reviewed literature did not provide detailed quantitative research findings or specific data points for this compound's antioxidant effects that would allow for the creation of a data table.

Cellular Mechanism of Action Studies (General)

Inhibition of DNA Replication and Transcription

Studies specifically investigating the inhibition of DNA replication and transcription by this compound were not identified in the reviewed literature. Psammaplin A, a related compound, has been shown to inhibit various aspects of DNA replication in vitro, including the activity of DNA polymerase α-primase and SV40 DNA replication researchgate.netnih.gov. However, direct evidence linking this compound to these mechanisms is absent in the provided sources.

Modulation of Cancer Metabolism

Research into the specific mechanisms by which this compound modulates cancer metabolism is limited in the provided literature. However, this compound has demonstrated significant cytotoxic activity against various human cancer cell lines, including the HCT116 colon cancer cell line nih.govnih.gov. This observed cytotoxicity suggests a disruption of fundamental cellular processes essential for cancer cell survival and proliferation, which inherently involve metabolic pathways. While detailed mechanistic studies elucidating this compound's direct impact on specific cancer metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or mitochondrial respiration, are not extensively detailed in the available sources, its potent growth-inhibitory effects imply a potential interference with cellular energy production, nutrient utilization, or biosynthetic processes critical for aggressive cancer cell growth. Consequently, the development of data tables and detailed research findings specifically detailing this compound's modulation of cancer metabolism cannot be provided based on the current information.

Structure Activity Relationship Sar Studies of Psammaplysin C and Analogues

Role of Bromination Pattern in Bioactivity

Psammaplysins are defined by their brominated nature, typically derived from bromotyrosine precursors mdpi.comnih.govresearchgate.netresearchgate.netnih.govuni-muenchen.deuni-duesseldorf.de. The presence and pattern of bromine atoms on the molecule are significant determinants of bioactivity. Studies have shown that alterations in the bromination pattern can lead to decreased activity or specificity mdpi.comuni-duesseldorf.de. For instance, psammaplysins I and J, which lack a bromine atom at the C-18 position of the moloka'iamine (B1243899) moiety, represent analogues with a reduced number of bromine atoms, suggesting that the extent and location of bromination are key SAR features mdpi.com.

Impact of Terminal Amine Substitutions

The terminal amine group of the moloka'iamine subunit provides a critical site for structural variation, leading to a diverse array of psammaplysin analogues with distinct biological profiles.

Effects of N-Methylation (e.g., Psammaplysin C, F)

This compound is recognized as the first N-methylated derivative within the psammaplysin series, distinguishing it from its parent compound, psammaplysin A mdpi.comnih.gov. Psammaplysin F represents another N-methylated analogue mdpi.comnih.gov. Investigations into the antimalarial activity of these compounds suggest that the addition of a terminal N-methyl group can enhance activity mdpi.com. For example, psammaplysin F demonstrated notable activity against Plasmodium falciparum strains griffith.edu.au.

Influence of Quaternary Amine Groups (e.g., Psammaplysin H)

Psammaplysin H is notable for possessing an N-trimethyl substitution, making it the first identified quaternary psammaplysin analogue mdpi.comnih.gov. Comparative studies have revealed that this N-quaternization is crucial for achieving optimal antimalarial activity and improved selectivity mdpi.comgriffith.edu.au. Psammaplysin H exhibits potent antimalarial effects against Plasmodium falciparum with a high selectivity index, outperforming N-methylated analogues like psammaplysin F and psammaplysin G mdpi.comgriffith.edu.au.

Significance of Specific Functional Groups

Importance of the Hydroxyl Moiety (e.g., C-19 OH)

The presence of hydroxyl groups at various positions, particularly at C-19, has been noted in several psammaplysin analogues, such as psammaplysin D and 19-hydroxypsammaplysin E and Z nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. While direct, comprehensive SAR data specifically detailing the critical role of the C-19 hydroxyl group across all biological activities is not extensively detailed in the available literature, its presence in identified compounds suggests it can be a site for structural variation. For instance, in the context of anti-tuberculosis activity, one study noted that the presence of the 19-OH group in psammaplysin B, compared to psammaplysin A, was associated with a loss of activity nih.gov. Furthermore, compounds possessing a 19-OH substituent have been reported as mixtures of diastereomers, which can complicate precise SAR analysis researchgate.net. The functionalization at this position can therefore influence the stereochemical profile and potentially the biological efficacy of psammaplysin derivatives.

Contribution of the Cyano Group

The introduction of a cyano group into the psammaplysin scaffold has been explored, with ceratinadin G identified as the first psammaplysin derivative featuring such a moiety researchgate.netbeilstein-journals.orgbeilstein-journals.org. This cyano group is typically part of an aminoacetonitrile (B1212223) moiety beilstein-journals.orgbeilstein-journals.org. Biosynthetically, the cyano group in bromotyrosine alkaloids containing a phenylacetonitrile (B145931) structure is derived from the α-carbon and amino group of L-tyrosine beilstein-journals.orgbeilstein-journals.org. Ceratinadin G, incorporating this cyano group, has demonstrated moderate cytotoxicity against L1210 murine leukemia cells and KB epidermoid carcinoma cells, with IC50 values of 4.7 μM and 15.1 μM, respectively beilstein-journals.orgbeilstein-journals.org. This suggests that the cyano group can contribute to the cytotoxic profile of psammaplysin analogues.

Correlation between Structural Features and Biological Efficacy

Variations in the psammaplysin structure, particularly at the terminal amine and within the core spirooxepinisoxazoline unit, significantly impact their biological activities. These modifications can lead to altered potency, selectivity, and spectrum of action.

Psammaplysins have shown promising antimalarial activity against various strains of Plasmodium falciparum. Psammaplysin H, for instance, exhibited potent antiplasmodial activity against the 3D7 strain with a notable selectivity index (SI) of >97% nih.govmdpi.comrsc.org. Psammaplysins F and G have demonstrated activity against drug-resistant strains of P. falciparum, highlighting their potential in combating malaria parasites that have developed resistance to existing therapies rsc.org. Preliminary SAR data suggest that modifications to the terminal amine are crucial for antimalarial efficacy and selectivity. Specifically, full methyl-substitution of the terminal amine (N-quaternization) appears essential for optimal antimalarial activity and improved selectivity semanticscholar.org. Conversely, replacing amine, urea (B33335), or enamine functionalities with a secondary amide group has been observed to adversely affect antimalarial activity semanticscholar.org.

The anticancer potential of psammaplysins is well-documented, with several analogues displaying significant cytotoxic effects against various cancer cell lines. Psammaplysins A and E have shown potent cytotoxic activity against MDA-MB-231 (human breast cancer) and HeLa (human cervical carcinoma) cell lines, with IC50 values as low as 0.29 µM researchgate.netresearchgate.net. Psammaplysin B has been reported to inhibit the growth of multiple cancer cell lines, including HCT-116 and PC-3 nih.govsemanticscholar.org. This compound has also demonstrated inhibitory effects against the HCT-116 cell line nih.govsemanticscholar.orguni-muenchen.deacs.org. Psammaplysins Z and 19-hydroxypsammaplysin Z, while moderately cytotoxic, underscore the importance of the terminal amine and the 2-(methylene)cyclopent-4-ene-1,3-dione moieties for potent cytotoxic activity researchgate.netnih.govresearchgate.net. Furthermore, psammaplysin F has been shown to enhance the efficacy of established anticancer drugs like bortezomib (B1684674) and sorafenib, suggesting a synergistic role in cancer therapy nih.govmdpi.com. The core spirooxepinisoxazoline ring system is considered a requirement for cytotoxicity and serves as an attractive scaffold for developing potent anticancer agents researchgate.net.

Table 1: Anticancer Activity of Selected Psammaplysins and Analogues

| Compound Name | Cancer Cell Line | IC50 Value | Reference(s) |

|---|---|---|---|

| Psammaplysin A | MDA-MB-231 | 3.9 µM | uni-muenchen.de |

| Psammaplysin A | HeLa | 8.5 µM | uni-muenchen.de |

| Psammaplysin E | MDA-MB-231 | ≤ 0.29 µM | researchgate.netresearchgate.net |

| Psammaplysin E | HeLa | ≤ 0.29 µM | researchgate.netresearchgate.net |

| Psammaplysin B | HCT-116 | Data Available | nih.gov |

| This compound | HCT-116 | Data Available | nih.govsemanticscholar.org |

| Psammaplysins A & B | HCT 116 | ≤ 3.1 µM | researchgate.netmdpi.com |

| Psammaplysins A & B | HeLa | ≤ 3.1 µM | researchgate.netmdpi.com |

| Psammaplysins A & B | MDA-MB-231 | ≤ 3.1 µM | researchgate.netmdpi.com |

| Psammaplysin Z | Moderate Cytotoxicity | N/A | researchgate.netnih.govresearchgate.net |

| 19-hydroxypsammaplysin Z | Moderate Cytotoxicity | N/A | researchgate.netnih.govresearchgate.net |

| Ceratinadin G | L1210 | 4.7 μM | beilstein-journals.orgbeilstein-journals.org |

Table 2: Antimalarial Activity of Selected Psammaplysins and Analogues

| Compound Name | Plasmodium falciparum Strain | IC50 Value | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|

| Psammaplysin H | 3D7 | 0.41 µM | >97% | nih.govmdpi.comrsc.org |

| Psammaplysin F | K1 | 3.77 µg/mL | Data Available | rsc.orgresearchgate.net |

| Psammaplysin F | FCR3 | 2.45 µg/mL | Data Available | rsc.orgresearchgate.net |

| Psammaplysin G | Dd2 | 98% inhibition @ 40 μM | Data Available | mdpi.comrsc.org |

| Ceratinadin E | K1 | 1.03 μg/mL | Data Available | researchgate.net |

| Ceratinadin E | FCR3 | 0.77 μg/mL | Data Available | researchgate.net |

Computational and In Silico Approaches to SAR (e.g., Physicochemical Profiling)

Computational and in silico methods play an increasingly vital role in understanding SAR and guiding the discovery of new drug candidates. Molecular docking studies have been employed to predict the binding affinity of psammaplysins to target proteins, particularly in the search for novel antituberculosis agents nih.govtubitak.gov.tr. For instance, psammaplysin L demonstrated a low docking score against the MtPknB protein, suggesting potential as an anti-TB compound tubitak.gov.tr. Such studies also involve the evaluation of physicochemical properties, including those related to the Lipinski's Rule of Five (RO5), such as hydrogen bond donors and acceptors, calculated Log P (C.LogP), and molecular weight (MW), as well as topological polar surface area (TPSA) tubitak.gov.tr. These parameters are crucial for assessing a compound's drug-likeness, absorption, distribution, metabolism, and excretion (ADME) profiles, thereby aiding in the selection of promising candidates for further experimental validation.

List of Compound Names Mentioned:

Psammaplysin A

Psammaplysin B

this compound

Psammaplysin D

Psammaplysin E

Psammaplysin F

Psammaplysin G

Psammaplysin H

Psammaplysin I

Psammaplysin J

Psammaplysin K

Psammaplysin L

Psammaplysin M

Psammaplysin O

Psammaplysin Q

Psammaplysin S

Psammaplysin X

Psammaplysin Y

Psammaplysin Z

19-hydroxypsammaplysin E

19-hydroxypsammaplysin Z

Ceratinamide A

Ceratinamide B

Ceratinadin E

Ceratinadin F

Ceratinadin G

Frondoplysins A, B

Psammaceratin A

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Isolation and Purification Techniques

The isolation of psammaplysins from complex marine sponge extracts typically involves a series of chromatographic steps to achieve high purity. Common techniques employed include:

Solvent Extraction and Partitioning: Initial steps involve extracting the sponge material with various solvents (e.g., methanol, dichloromethane, ethyl acetate) followed by liquid-liquid partitioning to separate compounds based on polarity. nih.govnih.gov

Vacuum Liquid Chromatography (VLC): Used for initial fractionation of crude extracts or semi-purified fractions, often employing silica (B1680970) gel as the stationary phase. nih.gov

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for achieving high purity. Various stationary phases such as normal-phase silica, reversed-phase silica (C18), and cyano (CN) columns are utilized with gradient elution systems. nih.gov For example, the purification of related compounds like psammaplysin Z and 19-hydroxypsammaplysin Z involved sequential chromatography on silica gel, Sephadex LH-20, and Sep-Pak C18 cartridges, culminating in purification via reversed-phase C18 HPLC. nih.gov Psammaplysin F was isolated through extensive C18 HPLC after large-scale solvent extraction. griffith.edu.au

These rigorous chromatographic procedures are essential to obtain pure Psammaplysin C for subsequent detailed spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise molecular structure of natural products like this compound. It provides detailed information about the connectivity and environment of hydrogen and carbon atoms.

1D NMR (Hydrogen-1 and Carbon-13)

One-dimensional NMR experiments, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), are fundamental for structural elucidation. ¹H NMR spectra reveal the number, chemical shift, multiplicity, and integration of protons, offering insights into functional groups and their immediate surroundings. ¹³C NMR spectra provide information on the carbon backbone, distinguishing between different types of carbon atoms (e.g., quaternary, methine, methylene, methyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used in conjunction with ¹³C NMR to further classify carbon signals. nih.govmdpi.com The initial structural assignments of psammaplysins A and B were significantly aided by their ¹H and ¹³C NMR spectral data. nih.gov While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided literature snippets, its characterization would involve obtaining these spectra, typically in deuterated solvents like CD₃OD or DMSO-d₆, to identify characteristic signals related to its spirooxepinisoxazoline core, the moloka'iamine (B1243899) subunit, and the distinguishing N-methyl group.

Table 1: Representative ¹H and ¹³C NMR Data for Psammaplysin Z (CD₃OD) This table illustrates the type of data obtained for a structurally related psammaplysin, highlighting the characteristic signals.

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | Assignment |

| H-1 | 7.16 | s | 146.9 | CH | |

| C-2 | 104.5 | qC | |||

| C-3 | 150.0 | qC | |||

| C-4 | 104.6 | qC | |||

| H₂-5 | 3.38, 3.08 | d, d | 16.0 | 38.4 | CH₂ |

| C-6 | 121.0 | qC | |||

| H-7 | 5.00 | s | 80.5 | CH | |

| C-8 | 159.0 | qC | |||

| C-9 | 160.8 | qC | |||

| C-22 (CH₃) | 3.67 | s | 59.4 | CH₃ | |

| H₂-10 | 3.64 | t | 38.1 | CH₂ | |

| H₂-11 | 2.15 | quin. | 30.7 | CH₂ | |

| H₂-12 | 4.08 | t | 72.2 | CH₂ | |

| C-13 | 153.0 | qC | |||

| H-15, H-17 | 7.49 | s | 134.4 | CH | |

| C-16 | 139.8 | qC | |||

| H₂-19 | 2.78 | t | 35.1 | CH₂ | |

| H₂-20 | 3.46 | t | 40.1 | CH₂ |

Data is based on information from nih.govmdpi.com. Specific assignments and multiplicities may vary slightly in original publications.

2D NMR (Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC))

Two-dimensional NMR techniques are critical for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings (³JHH), enabling the tracing of spin systems and confirming the proximity of protons. nih.govmdpi.combeilstein-journals.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbons to which they are directly bonded (¹JCH), facilitating the assignment of ¹³C NMR signals. nih.govgriffith.edu.aumdpi.combeilstein-journals.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. nih.govgriffith.edu.aumdpi.combeilstein-journals.orgnih.govmdpi.comresearchgate.netmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is particularly important as it provides highly accurate mass measurements, allowing for the determination of the molecular formula. The presence of multiple bromine atoms in psammaplysin derivatives is readily identified by characteristic isotopic patterns in their mass spectra. For example, compounds containing four bromine atoms typically exhibit a distinctive 1:4:6:4:1 isotopic cluster. nih.govmdpi.commdpi.com Psammaplysin Z, a related compound, showed a [M+H]⁺ cluster indicative of a molecular formula C₂₂H₂₄Br₄N₄O₇. nih.govmdpi.com Psammaceratin A, a psammaplysin dimer, was confirmed to possess eight bromine atoms through its HRESIMS spectrum. nih.govmdpi.com HRESIMS would be employed to confirm the precise molecular formula of this compound, including the number of bromine atoms and the presence of the N-methyl group.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral centers within a molecule. griffith.edu.aubeilstein-journals.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net The absolute configuration of psammaplysin A, for instance, was established as 6R, 7R by comparing experimental ECD data with theoretical calculations, often aided by NMR analysis of derivatized compounds. mdpi.comresearchgate.netresearchgate.net ECD spectra of other psammaplysin analogs, such as psammaplysin F and ceratinadin G, have been compared to known compounds to assign their stereochemistry. griffith.edu.aubeilstein-journals.orgresearchgate.net Given that many psammaplysins share similar stereochemical features, ECD analysis would be a key method for confirming the absolute configuration of any chiral centers present in this compound.

Compound List

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental vibrational spectroscopic technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, such as stretching and bending of chemical bonds. The resulting spectrum provides a unique "fingerprint" for a compound.

Research into psammaplysin derivatives, such as ceratinadin G, has identified characteristic IR absorptions indicative of key functional groups. These include absorptions around 3337 cm⁻¹ attributed to the stretching vibrations of hydroxyl (O-H) or amino (N-H) groups, and a band near 1671 cm⁻¹ indicative of a carbonyl (C=O) stretching vibration beilstein-journals.orgresearchgate.net. In instances where a cyano group is present in psammaplysin derivatives, a weak absorption band around 2234 cm⁻¹ may be observed, corresponding to the carbon-nitrogen triple bond (C≡N) stretching vibration beilstein-journals.orgresearchgate.net. While direct IR data specifically for this compound was not detailed in the provided snippets, these findings from closely related compounds highlight the utility of IR spectroscopy in identifying common functional motifs within the psammaplysin family.

Table 1: Characteristic IR Absorptions in Psammaplysin Derivatives

| Wavenumber (cm⁻¹) | Assignment | Indicative Functional Group | Notes |

| ~3337 | O-H / N-H stretch | Hydroxyl / Amino Group | Observed in related psammaplysin derivatives beilstein-journals.orgresearchgate.net. |

| ~1671 | C=O stretch | Carbonyl Group | Observed in related psammaplysin derivatives beilstein-journals.orgresearchgate.net. |

| ~2234 | C≡N stretch | Cyano Group (Nitrile) | Observed as a weak band in ceratinadin G beilstein-journals.orgresearchgate.net. |

X-ray Crystallography

For the psammaplysin family, X-ray crystallography has played a crucial role in resolving structural ambiguities and confirming proposed architectures. For instance, the initial structural assignments of psammaplysins A and B were revised based on detailed NMR studies and single-crystal X-ray diffraction analysis of psammaplysin A acetamide (B32628) acetate (B1210297) acs.orgmdpi.com. This technique was instrumental in changing the proposed backbone from a spiro[4.5]oxazadecane to a spiro[4.6]dioxazundecane moiety mdpi.com. Furthermore, X-ray crystallography has been employed to validate the relative configurations of specific stereocenters within psammaplysin derivatives, thereby contributing significantly to the accurate structural elucidation of these complex marine metabolites acs.org. While specific crystallographic parameters for this compound itself were not detailed in the provided search results, its application to related compounds underscores its indispensable role in establishing the definitive structures of psammaplysins.

Gas Chromatography-Mass Spectrometry (GC-MS) for Side Chain Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS detects and quantifies them by measuring their mass-to-charge ratio and fragmentation patterns.

In the context of psammaplysins, GC-MS has been particularly valuable for the analysis of their fatty acid side chains. Specifically, the technique is utilized to locate the positions of double bonds and determine the branching points within these lipid moieties acs.orgacs.orgresearchgate.netresearchgate.net. This is achieved by first converting the fatty acid side chains into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or pyrrolidide derivatives. GC-MS analysis of these derivatives allows for precise identification of their structures through characteristic fragmentation patterns, thereby providing critical information about the structural diversity of the psammaplysin side chains acs.orgresearchgate.netnih.gov.

Table 2: GC-MS Application in Psammaplysin Side Chain Characterization

| Technique | Purpose | Analyzed Derivatives | Key Findings/Applications | Reference |

| GC-MS | Side Chain Analysis | Fatty Acid Methyl Esters (FAMEs) and Pyrrolidide derivatives | Locating double bond positions and determining branch points on fatty acid side chains of psammaplysins. | acs.orgacs.orgresearchgate.netresearchgate.net |

Future Research Directions for Psammaplysin C

Exploration of Novel Psammaplysin C Analogs with Enhanced and Specific Biological Activities

A primary focus of future research is the design and synthesis of novel analogs of this compound. The goal is to create derivatives with improved potency, selectivity, and favorable pharmacokinetic properties. digitellinc.com The core structure of the psammaplysins, characterized by a spirooxepinisoxazoline moiety, offers multiple sites for chemical modification. nih.gov

Researchers are exploring modifications to enhance biological activity. For instance, the addition of a terminal N-methyl group, as seen in psammaplysin F, has been shown to enhance antimalarial activity. nih.gov However, further N-methylation can lead to high lipophilicity, which may reduce activity. nih.gov Semisynthetic approaches have already yielded a variety of derivatives, including urea (B33335) and amide analogs of psammaplysin F, by modifying the terminal amine. nih.govgriffith.edu.au These studies provide a foundation for creating more diverse libraries of compounds. Future work will likely involve creating hybrid molecules that combine the psammaplysin scaffold with other pharmacophores to develop new chemical entities with potentially synergistic or novel biological effects. mdpi.com

Table 1: Examples of Psammaplysin Analogs and Their Significance

| Compound Name | Structural Variation from Psammaplysin A | Key Finding/Significance | Reference |

|---|---|---|---|

| This compound | N-methylated derivative. | First N-methylated derivative identified. | nih.gov |

| Psammaplysin D | Isopentadecanoyl residue at the terminal amine. | Demonstrates high activity against HIV-1. | nih.govuni-muenchen.de |

| Psammaplysin F | Terminal N-methyl group. | Enhanced antimalarial activity compared to Psammaplysin A. | nih.gov |

| Psammaplysin H | Quaternary analog with a trimethylamino group. | Potent antimalarial activity with improved selectivity. | nih.gov |

| Ceratinamide A | N-formyl functionality. | Represents another class of modification at the terminal amine. | nih.gov |

Detailed Elucidation of Molecular Targets and Pathways of Action

While various biological activities of psammaplysins have been documented, the precise molecular targets and the pathways through which they act are not fully understood. Future research will need to employ advanced techniques to identify these targets. Psammaplysin F, for example, has been shown to disrupt mitochondrial activity and chromosome alignment in prostate cancer cells, suggesting a mechanism of action different from that of microtubule inhibitors. griffith.edu.au

In silico studies, such as molecular docking, have suggested potential targets for psammaplysin derivatives, including essential bacterial enzymes like tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B. mdpi.comtubitak.gov.tr Such computational approaches can help prioritize targets for experimental validation. tubitak.gov.tr Further research will likely involve proteomic and genomic approaches to identify binding partners and map the cellular pathways affected by this compound and its analogs. This deeper understanding is crucial for optimizing the compounds for specific therapeutic applications and predicting potential side effects.

Development of Advanced Asymmetric Synthesis Methodologies for Stereochemical Control

The complex, three-dimensional structure of this compound, particularly its spirocyclic core with stereogenic centers at C-6 and C-7, makes its synthesis a significant challenge. thieme-connect.deresearchgate.net The absolute configuration of these centers is critical for biological activity, as demonstrated by the consistent 6R, 7R configuration in naturally occurring psammaplysins. griffith.edu.aumdpi.com

While total syntheses have been achieved, developing more efficient and stereocontrolled methods remains a key objective. uni-muenchen.dethieme-connect.de Future research will focus on asymmetric synthesis strategies to ensure precise control over the stereochemistry of the molecule. thieme-connect.dechemrxiv.org This includes the development of novel catalytic methods for key steps like the 1,3-dipolar cycloaddition used to form the spiroisoxazoline-oxepine ring system. thieme-connect.deresearchgate.net Advances in asymmetric catalysis, such as the use of chiral ligands or organocatalysts, will be instrumental in making these complex molecules more accessible for biological studies and drug development. researchgate.netacademie-sciences.frrsc.org

Application of Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To accelerate the discovery of new and more potent this compound derivatives, modern drug discovery technologies will be indispensable. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically varying the chemical groups at different positions on the psammaplysin scaffold. fortunepublish.comresearchgate.net

These libraries can then be subjected to high-throughput screening (HTS), where thousands of compounds are rapidly tested for their biological activity against specific targets or in cellular assays. slideshare.netcea.fr This combination of parallel synthesis and rapid screening significantly speeds up the process of identifying "hit" compounds. slideshare.netcea.fr Subsequent structure-activity relationship (SAR) studies on these hits can guide the chemical optimization process to develop "lead" compounds with improved therapeutic potential. cea.fr

Biosynthetic Engineering for Sustainable Production and Diversification

Psammaplysins are naturally produced by marine sponges of the order Verongiida. nih.gov However, harvesting these sponges from their natural habitat is not a sustainable method for large-scale production, a common challenge with marine natural products. researchgate.net Therefore, a critical area of future research is the development of sustainable production methods through biosynthetic engineering.

The proposed biosynthetic pathway for psammaplysins proceeds from L-tyrosine through a series of enzymatic steps. mdpi.com By identifying and characterizing the genes and enzymes involved in this pathway, it may be possible to transfer them into a host microorganism, such as E. coli or yeast. These engineered microbes could then be grown in large-scale fermenters to produce this compound and its precursors in a controlled and sustainable manner. unigoa.ac.in Furthermore, manipulating these biosynthetic pathways, a process known as combinatorial biosynthesis, could be used to generate novel, "unnatural" psammaplysin analogs that are not accessible through traditional chemical synthesis. nih.gov

Comparative Studies with Other Bioactive Marine Natural Products

This compound belongs to the broader class of bromotyrosine-derived alkaloids, which includes a vast number of structurally diverse and biologically active compounds isolated from marine sponges. nih.govmdpi.com Future research should include comparative studies of this compound with other related marine natural products, such as the ceratinamides, bastadins, and other psammaplysin variants. nih.govmdpi.com

These studies would compare their structures, biological activities, and mechanisms of action. For example, understanding why psammaplysin H (a quaternary analog) shows potent antimalarial activity while the highly N-methylated ceratinadin F does not, could provide crucial insights into the structural requirements for specific biological effects. nih.gov Comparing the activity of dimeric forms like psammaceratin A to their monomeric counterparts like psammaplysin A can also reveal important structure-activity relationships. mdpi.com Such comparative analyses will help to build a more comprehensive understanding of how these molecules function and will guide the design of new therapeutic agents inspired by the chemical diversity of the marine environment.

Q & A

Q. What are the primary biological activities reported for Psammaplysin C and its structural analogs?

this compound belongs to a family of bromotyrosine-derived marine sponge metabolites. While direct studies on this compound are limited, structural analogs (e.g., Psammaplysin F, L, and Q) exhibit antimalarial, cytotoxic, and antimicrobial activities. For example, Psammaplysin F induces mitochondrial dysfunction and mitotic arrest in cancer cells, while Psammaplysin Q shows anti-tubercular activity via molecular docking against Mycobacterium tuberculosis targets like InhA . Researchers should validate this compound's bioactivity using standardized assays (e.g., cytotoxicity via MTT or mitochondrial membrane potential assays) and compare results with analogs to infer structure-activity trends.

Q. What synthetic strategies are foundational for accessing this compound and related compounds?

The psammaplysin family is synthesized via modular approaches, often involving Baeyer-Villiger oxidation to construct key oxepane or dioxepane rings. For example, Psammaplysin A’s synthesis employed a Baeyer-Villiger step to form its dioxepane-isoxazoline (DOSI) scaffold . For this compound, researchers should:

- Prioritize bromotyrosine precursors for regioselective halogenation.

- Optimize reaction conditions (e.g., temperature, catalysts) for oxidation steps to avoid decomposition of labile intermediates .

- Validate synthetic intermediates using UHPLC-MS and NMR to confirm structural fidelity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological steps include :

- Analog synthesis : Introduce functional group modifications (e.g., halogenation, methylation) at key positions (e.g., bromotyrosine or oxepane moieties) .

- Bioactivity profiling : Use high-throughput screening against diverse targets (e.g., Plasmodium falciparum for antimalarial activity, cancer cell lines for cytotoxicity) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like M. tuberculosis InhA or human kinases .

- Data triangulation : Cross-reference bioassay results with structural data (e.g., X-ray crystallography of ligand-target complexes) to identify critical pharmacophores .

Q. What strategies address contradictions in reported bioactivity data for Psammaplysins?

Discrepancies often arise from variations in:

- Compound purity : Validate synthetic or extracted this compound via HPLC (>95% purity) and mass spectrometry .